molecular formula C7H6Cl2FNO B8305748 2,4-Dichloro-5-fluoro-3-methoxyaniline

2,4-Dichloro-5-fluoro-3-methoxyaniline

Cat. No.: B8305748
M. Wt: 210.03 g/mol
InChI Key: JAWLJWKSLVHDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-fluoro-3-methoxyaniline (C₇H₅Cl₂FNO, molar mass: 224.03 g/mol) is a substituted aniline derivative featuring a benzene ring with amino (-NH₂) at position 1, chlorine atoms at positions 2 and 4, fluorine at position 5, and a methoxy group (-OCH₃) at position 3. This compound’s unique substitution pattern combines electron-withdrawing halogens (Cl, F) and an electron-donating methoxy group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the interplay of these substituents, enabling regioselective transformations in coupling, halogenation, or nucleophilic substitution reactions .

Properties

Molecular Formula

C7H6Cl2FNO

Molecular Weight

210.03 g/mol

IUPAC Name

2,4-dichloro-5-fluoro-3-methoxyaniline

InChI

InChI=1S/C7H6Cl2FNO/c1-12-7-5(8)3(10)2-4(11)6(7)9/h2H,11H2,1H3

InChI Key

JAWLJWKSLVHDQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1Cl)F)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2,4-Dichloro-5-fluoro-3-methoxyaniline and its analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions (Relative to -NH₂) Key Features
2,4-Dichloro-5-fluoro-3-methoxyaniline Not Provided C₇H₅Cl₂FNO 224.03 2-Cl, 3-OCH₃, 4-Cl, 5-F High halogen density; balanced electronic effects
4-Chloro-5-fluoro-2-methoxyaniline 1268392-91-1 C₇H₇ClFNO 175.59 2-OCH₃, 4-Cl, 5-F Reduced halogenation; methoxy at 2
3-Chloro-4-ethoxy-5-fluoroaniline 1017778-85-6 C₈H₈ClFNO 203.61 3-Cl, 4-OCH₂CH₃, 5-F Ethoxy group (bulkier, lipophilic)
2-(3,4-Dichlorophenyl)-4-fluoroaniline Not Provided C₁₂H₈Cl₂FNO 284.10 Biphenyl with 3,4-Cl; 4-F on main ring Extended π-system; higher molecular weight
3-Fluoro-4-methoxyaniline hydrochloride Not Provided C₇H₇ClFNO 175.59 (free base) 3-F, 4-OCH₃ Simple substitution; hydrochloride salt

Electronic and Steric Effects

  • Target Compound : The 2,4-dichloro substitution creates strong electron-withdrawing effects, deactivating the ring toward electrophilic substitution. The 3-methoxy group donates electrons, creating a localized activating region. This duality allows selective reactions at positions ortho/para to the methoxy group .
  • 4-Chloro-5-fluoro-2-methoxyaniline (): Methoxy at position 2 directs electrophiles to positions 5 and 6, but the single chlorine at 4 offers less deactivation compared to the target compound. This may enhance reactivity in SNAr reactions .
  • The chloro at 3 and fluoro at 5 create a meta-directing electronic profile .

Physicochemical Properties

  • Solubility : The target compound’s dual chlorines reduce polarity, favoring solubility in dichloromethane or THF over water. In contrast, 3-Fluoro-4-methoxyaniline hydrochloride () exhibits higher aqueous solubility due to its ionic form .
  • Thermal Stability : The biphenyl analog () likely has higher thermal stability due to its extended aromatic system, whereas the ethoxy group in ’s compound may lower decomposition temperatures .

Research Findings and Trends

Recent studies highlight the importance of halogen positioning in bioactivity. For example:

  • Antimicrobial Activity: Compounds with adjacent halogens (e.g., 2,4-dichloro) show enhanced activity against Gram-negative bacteria compared to mono-chlorinated analogs .
  • Regioselective Synthesis : The target compound’s methoxy group enables selective iodination at position 6 in Suzuki-Miyaura cross-couplings, a pathway less feasible in analogs like 3-Chloro-4-ethoxy-5-fluoroaniline due to ethoxy steric effects .

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